Salvianolic acid B

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-[(E)-3-[(2R,3R)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKFFCBZYFGCQN-PDVBOLEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Origins and Natural Sources of Salvianolic Acid B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Salvianolic acid B (Sal B), a potent bioactive compound with significant therapeutic potential. The document details its biosynthetic origins, primary natural sources, quantitative distribution, and the experimental protocols for its extraction and analysis.

Origins: The Biosynthetic Pathway of this compound

This compound, also known as lithospermic acid B, is a water-soluble polyphenolic compound.[1][2] Its molecular structure is formed through the condensation of three molecules of Danshensu (3,4-dihydroxyphenyllactic acid or salvianic acid A) and one molecule of caffeic acid.[3][4] The biosynthesis of Sal B is intricately linked to the phenylpropanoid and tyrosine-derived pathways, with rosmarinic acid serving as a key intermediate.[5][6] The biosynthetic pathway has been primarily studied in Salvia miltiorrhiza.[5]

The synthesis begins with the amino acids L-phenylalanine and L-tyrosine.[6] Through a series of enzymatic reactions involving Phenylalanine ammonia-lyase (PAL), Cinnamic acid 4-hydroxylase (C4H), and 4-coenzyme A ligase (4CL), L-phenylalanine is converted to 4-coumaroyl-CoA.[1][5] Concurrently, L-tyrosine is converted to 4-hydroxyphenyllactic acid and subsequently to 3,4-dihydroxyphenyllactic acid (Danshensu) through the action of enzymes like Tyrosine aminotransferase (TAT) and 4-hydroxyphenylpyruvate reductase (HPPR).[5][6]

Rosmarinic acid synthase (RAS) then catalyzes the condensation of these two branches to form rosmarinic acid.[5] It is proposed that this compound is subsequently formed from the coupling of two rosmarinic acid phenoxyl radicals, a reaction likely catalyzed by laccase enzymes.[1]

Caption: Proposed biosynthetic pathway of this compound.

Natural Sources of this compound

This compound is predominantly found in plants of the Salvia genus, within the Lamiaceae family.

-

Salvia miltiorrhiza Bunge (Danshen): This is the most significant and abundant natural source of this compound.[4][7] It is a traditional Chinese medicinal herb where Sal B is considered one of the main bioactive water-soluble components.[4][8] The dried roots and rhizomes of S. miltiorrhiza are the primary parts used for extraction due to their high concentration of salvianolic acids.[3][7]

-

Salvia yunnanensis: This species is also a source of salvianolic acids and is sometimes used as a substitute for S. miltiorrhiza in traditional medicine.[7][9]

Distribution within Salvia miltiorrhiza

The concentration of this compound varies significantly among different parts of the S. miltiorrhiza plant. Generally, the highest concentrations are found in the roots, followed by the leaves, flowers, and stems.[10] This distribution suggests that while biosynthesis may occur in the leaves, the roots serve as the primary site for accumulation.[10]

Quantitative Analysis of this compound

The content of this compound in Salvia miltiorrhiza is influenced by various factors including the specific plant part, growth stage, harvest time, and post-harvest processing methods.[10][11][12] According to the Chinese Pharmacopoeia, commercial Danshen materials are standardized to contain a minimum of 3.0% this compound.[12][13]

Table 1: Content of this compound in Salvia miltiorrhiza

| Plant Part | Condition | This compound Content | Reference |

| Roots | 60 days after transplanting | Lower concentration | [11] |

| Roots | 120-180 days after transplanting | 17-21% greater than 60 DAT | [11] |

| Roots | Freshly harvested | Minor amounts | [12] |

| Roots | Post-harvest drying (130°C, 40 min) | Maximal value observed | [12] |

| Different Parts | General Distribution | Root > Leaf > Flower > Stem | [10] |

| Commercial Root | Standardized material | ≥3.0% | [12][13] |

Experimental Protocols

The extraction and quantification of this compound are critical for research, quality control, and drug development. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for its determination.[14][15]

Extraction of this compound from Salvia miltiorrhiza Roots

This protocol outlines a standard laboratory-scale extraction method.

-

Sample Preparation:

-

Obtain dried roots of Salvia miltiorrhiza.

-

Grind the roots into a fine powder (e.g., 40-60 mesh).

-

Dry the powder to a constant weight in an oven at a low temperature (e.g., 40-50°C) to remove residual moisture.

-

-

Solvent Extraction:

-

Weigh approximately 1.0 g of the dried powder accurately.

-

Place the powder into a flask.

-

Add 50 mL of 75% methanol (B129727) as the extraction solvent.[15]

-

Perform extraction using an ultrasonic bath for 30-45 minutes at room temperature.[3] Alternatively, reflux extraction can be used.[3]

-

-

Filtration and Preparation of Sample Solution:

-

After extraction, cool the mixture to room temperature.

-

Filter the extract through a 0.45 µm membrane filter to remove particulate matter.

-

Collect the filtrate as the sample solution for HPLC analysis. If necessary, dilute the sample with the mobile phase to fall within the calibration curve range.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical HPLC method for the quantitative analysis of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: ODS C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[14]

-

Mobile Phase: A common mobile phase is a mixture of methanol and an acidic aqueous solution. For example, methanol and 5% acetic acid in water (35:65, v/v).[15] Gradient elution may also be used for separating multiple components.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at 25-30°C.

-

Injection Volume: 10-20 µL.

-

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations (e.g., 0.1 to 2.0 µg/mL).

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration. A good linearity should be obtained (r > 0.999).[14][15]

-

Inject the prepared sample solution into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Caption: Workflow for extraction and HPLC quantification of Sal B.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. De novo Biosynthesis of this compound in Saccharomyces cerevisiae Engineered with the Rosmarinic Acid Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound from Salvia miltiorrhiza bunge: A potential antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparative Analysis of the Major Chemical Constituents in Salvia miltiorrhiza Roots, Stems, Leaves and Flowers during Different Growth Periods by UPLC-TQ-MS/MS and HPLC-ELSD Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Harvest Time on Growth and Bioactive Compounds in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Production of this compound in Roots of Salvia miltiorrhiza (Danshen) During the Post-Harvest Drying Process - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. [Determination of this compound in the radix of Salvia miltiorrhiza Bge. by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination and pharmacokinetic analysis of this compound in rat blood and bile by microdialysis and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and physicochemical properties of Salvianolic acid B.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid B is a prominent water-soluble polyphenolic compound derived from the root of Salvia miltiorrhiza (Danshen), a perennial plant widely utilized in traditional Chinese medicine.[1][2] As the most abundant of the salvianolic acids, it is the subject of extensive research due to its significant pharmacological activities, including potent antioxidant and anti-inflammatory effects.[1][3] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for the study of this compound.

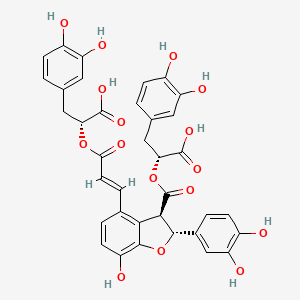

Chemical Structure and Identification

This compound is a complex molecule formed from the condensation of three molecules of danshensu (B613839) (3-(3,4-dihydroxyphenyl)lactic acid) and one molecule of caffeic acid.[1][4]

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2R)-2-[(E)-3-[(2S,3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid[5] |

| Synonyms | Lithospermic acid B, Danshensuan B[6] |

| CAS Number | 121521-90-2[7][8] |

| Molecular Formula | C₃₆H₃₀O₁₆[1][6][8] |

| Molecular Weight | 718.61 g/mol [7][8] |

| InChI Key | SNKFFCBZYFGCQN-VWUOOIFGSA-N[5] |

| Canonical SMILES | C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O[9] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | Pale yellow to yellow or off-white to yellow solid/powder.[7][10] |

| Melting Point | >149°C (with decomposition)[10] |

| Solubility | |

| H₂O | ≥5 mg/mL[11]; 50 mg/mL (69.58 mM)[7]; ~1 mg/mL in PBS (pH 7.2)[12] |

| DMSO | 20 mg/mL[12]; 91 mg/mL (126.64 mM)[13] |

| Ethanol | ~10 mg/mL[12]; ≥71.9 mg/mL[14] |

| Methanol | Slightly soluble[10] |

| Dimethylformamide (DMF) | ~20 mg/mL[12] |

| Stability | |

| In Aqueous Solution | Poor stability, decomposition occurs at 25°C and is enhanced at higher temperatures.[1][7] Stable for 30 hours at 4°C.[7] |

| In Acidic pH | Stable for 30 hours in buffered phosphate (B84403) aqueous solutions at pH 1.5, 3.0, and 5.0.[7] |

| In Neutral/Alkaline pH | Stability decreases as pH increases from neutral.[7] |

| In Solid State | Stable for 6 months when packaged in aluminum foil bags under accelerated conditions (40°C, 75% relative humidity).[15][16] |

| Storage | Store at -20°C.[10][11] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid compound using a capillary melting point apparatus.

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Methodology:

-

Sample Preparation: A small amount of dry this compound is finely ground. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of approximately 2-3 mm.[7]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.

-

Heating: The sample is heated at a rapid rate until the temperature is about 15-20°C below the expected melting point. The heating rate is then reduced to a slow rate of 1-2°C per minute to ensure thermal equilibrium.[7]

-

Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last crystal of the solid melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow.

Determination of pKa (Potentiometric Titration)

This protocol describes a general method for determining the acid dissociation constant (pKa) of a phenolic compound like this compound.

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for Potentiometric pKa Determination.

Methodology:

-

Solution Preparation: A standard solution of this compound (e.g., 1 mM) is prepared in a suitable solvent, often a co-solvent system like acetonitrile-water. A standardized titrant (e.g., 0.1 M NaOH) is also prepared.[15]

-

Titration Setup: The sample solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The solution is acidified to approximately pH 2 with a standard acid (e.g., 0.1 M HCl).[15]

-

Titration: The standardized base is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[15]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acidic functional group.

Stability Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method to assess the degradation of this compound under various stress conditions.

Workflow for HPLC Stability Analysis

Caption: Workflow for HPLC-based Stability Assessment.

Methodology:

-

HPLC System and Conditions:

-

Column: A C18 reversed-phase column is typically used.[17]

-

Mobile Phase: A gradient elution is often employed, commonly consisting of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[17][18]

-

Detection: UV detection is performed at a wavelength where this compound has significant absorbance, such as 280 nm or 288 nm.[17][19]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[19]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.[19]

-

-

Sample Preparation and Stress Testing:

-

A stock solution of this compound is prepared in a suitable solvent.

-

Aliquots of the solution are subjected to various stress conditions, such as elevated temperature (e.g., 60°C), acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) environments.[15]

-

-

Analysis:

-

At predetermined time intervals, samples are withdrawn, neutralized if necessary, and injected into the HPLC system.

-

The peak area of this compound is monitored over time. The appearance of new peaks indicates degradation products.

-

The percentage of remaining this compound is calculated to determine its stability under each condition.

-

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.

TGF-β/Smad3 Signaling Pathway

This compound has been shown to inhibit the TGF-β/Smad3 signaling pathway, which is implicated in fibrosis. It can suppress the phosphorylation of Smad3, preventing its translocation to the nucleus and subsequent transcription of pro-fibrotic genes.[6]

Diagram of this compound's effect on the TGF-β/Smad3 Pathway

Caption: Inhibition of the TGF-β/Smad3 pathway by this compound.

PI3K/Akt Signaling Pathway

This compound can modulate the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and apoptosis. In some contexts, it can promote cell survival by activating this pathway, while in cancer cells, it can inhibit the pathway to induce apoptosis.[20][21][22]

Diagram of this compound's effect on the PI3K/Akt Pathway

Caption: Modulation of the PI3K/Akt pathway by this compound.

MAPK/NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the MAPK/NF-κB signaling pathway, which plays a crucial role in inflammation. It can reduce the phosphorylation of key MAPK proteins (such as JNK, p38, and ERK) and inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines.[7][12][20]

Diagram of this compound's effect on the MAPK/NF-κB Pathway

Caption: Inhibition of the MAPK/NF-κB pathway by this compound.

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a range of physicochemical properties that influence its biological activity. Its poor stability in aqueous solutions presents a challenge for formulation and delivery, which is an active area of research. The ability of this compound to modulate key signaling pathways, including TGF-β/Smad3, PI3K/Akt, and MAPK/NF-κB, underscores its therapeutic potential in a variety of diseases. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and mechanisms of action of this promising molecule.

References

- 1. nsmn1.uh.edu [nsmn1.uh.edu]

- 2. This compound inhibits hydrogen peroxide-induced endothelial cell apoptosis through regulating PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. jk-sci.com [jk-sci.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. This compound Attenuates Experimental Pulmonary Fibrosis through Inhibition of the TGF-β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. westlab.com [westlab.com]

- 11. Neuroprotective mechanism of this compound against cerebral ischemia–reperfusion injury in mice through downregulation of TLR4, p‐p38MAPK, p‐JNK, NF‐κB, and IL‐1β - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. HPLC determination and pharmacokinetic studies of this compound in rat plasma after oral administration of Radix Salviae Miltiorrhizae extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. This compound and Senkyunolide I synergistically alleviate cardiac hypertrophy and regulate MAP3K1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. This compound Attenuates Experimental Pulmonary Fibrosis through Inhibition of the TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound Inhibits Hydrogen Peroxide-Induced Endothelial Cell Apoptosis through Regulating PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cardioprotective effect of this compound against arsenic trioxide-induced injury in cardiac H9c2 cells via the PI3K/Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis Pathway of Salvianolic Acid B in Salvia miltiorrhiza: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia miltiorrhiza, commonly known as Danshen, is a perennial plant highly valued in traditional Chinese medicine, primarily for the treatment of cardiovascular and cerebrovascular diseases.[1][2][3] The medicinal properties of its roots are attributed to two main classes of secondary metabolites: lipophilic diterpenoid tanshinones and hydrophilic phenolic acids.[1][3][4] Among the water-soluble compounds, Salvianolic acid B (Sal B) is a principal and pharmacologically significant component, recognized for its potent antioxidant, anti-inflammatory, and cardioprotective activities.[2][4][5][6][7]

Understanding the intricate biosynthetic pathway of Sal B is crucial for optimizing its production through metabolic engineering, synthetic biology, or specialized cultivation practices.[2] This guide provides an in-depth overview of the current knowledge on the Sal B biosynthesis pathway in Salvia miltiorrhiza, detailing the key enzymatic steps, regulatory mechanisms, and relevant experimental methodologies.

The Core Biosynthesis Pathway

The formation of this compound is a complex process originating from two primary metabolic branches: the phenylpropanoid pathway and the tyrosine-derived pathway .[4][8][9][10] These pathways converge to synthesize rosmarinic acid (RA), the direct precursor to Sal B.[4][10][11]

Phenylpropanoid Pathway

This pathway begins with the amino acid L-phenylalanine and proceeds through three key enzymatic steps to produce 4-coumaroyl-CoA.

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[4][8][10][12]

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to yield 4-coumaric acid.[4][8][10][12]

-

4-coumarate:CoA ligase (4CL): Activates 4-coumaric acid by ligating it with Coenzyme A, forming the high-energy thioester 4-coumaroyl-CoA.[4][8][10][12]

Tyrosine-Derived Pathway

This parallel pathway starts with the amino acid L-tyrosine to produce 4-hydroxyphenyllactic acid (pHPL), which is then further processed.

-

Tyrosine aminotransferase (TAT): Initiates the pathway by converting L-tyrosine to 4-hydroxyphenylpyruvic acid (pHPP).[4][8][12][13]

-

4-hydroxyphenylpyruvate reductase (HPPR): Reduces pHPP to 4-hydroxyphenyllactic acid (pHPL).[4][8][12][13] The final product of this branch is 3,4-dihydroxyphenyllactic acid (DHPL), also known as Danshensu, a key precursor.[4][10][14]

Convergence and Formation of Rosmarinic Acid (RA)

The products from the two initial pathways are combined and modified to form rosmarinic acid.

-

Rosmarinic acid synthase (RAS): This enzyme catalyzes the esterification reaction, transferring the 4-coumaroyl group from 4-coumaroyl-CoA to the hydroxyl group of 4-HPL, forming precursors to RA.[8][12][14][15]

-

Cytochrome P450 Hydroxylases (CYP98A family): Enzymes such as CYP98A14 and CYP98A75 perform hydroxylation on the aromatic rings of the RA precursors to generate the final rosmarinic acid molecule.[12][14][15][16]

Dimerization of Rosmarinic Acid to this compound

The final step in the pathway, the conversion of RA to Sal B, is the least understood. This compound is structurally a dimer of rosmarinic acid.[11][17] The prevailing hypothesis suggests an oxidative coupling mechanism where two molecules of rosmarinic acid are oxidized to form phenoxyl radicals, which then spontaneously unite.[4][10]

-

Laccase (LAC) Enzymes: Laccases are believed to be the primary candidates for catalyzing this oxidative dimerization.[8][18][19][20] Several laccase genes (SmLACs) have been identified in S. miltiorrhiza, and studies silencing or overexpressing specific SmLAC genes have resulted in changes to Sal B content, supporting their role in its biosynthesis.[20]

Caption: The core biosynthesis pathway of this compound.

Quantitative Data: Key Genes and Their Regulation

The biosynthesis of Sal B is tightly regulated at the transcriptional level. Various studies have quantified the expression of key enzyme-coding genes in response to elicitors, which are molecules that induce a defense or stress response in plants, often leading to increased secondary metabolite production.

| Gene Family | Enzyme | Function in Pathway | Elicitor/TF Regulation | Observed Effect on Expression | Reference |

| SmPAL | Phenylalanine ammonia-lyase | First step in phenylpropanoid pathway | MeJA, PEG | Upregulated | [21] |

| SmC4H | Cinnamate 4-hydroxylase | Second step in phenylpropanoid pathway | MeJA | Upregulated | [22] |

| Sm4CL | 4-coumarate:CoA ligase | Final step in general phenylpropanoid pathway | MeJA, SmMYB98 | Upregulated | [9][23] |

| SmTAT | Tyrosine aminotransferase | First step in tyrosine-derived pathway | MeJA | Upregulated | [22] |

| SmHPPR | 4-hydroxyphenylpyruvate reductase | Second step in tyrosine-derived pathway | MeJA, SA, Ag+ | Upregulated | [13] |

| SmRAS | Rosmarinic acid synthase | Condensation of precursors | MeJA, SmMYB98 | Upregulated | [9] |

| CYP98A14 | Cytochrome P450 monooxygenase | Hydroxylation to form RA | MeJA, SmMYB2 | Upregulated | [22] |

| SmLACs | Laccase | Putative dimerization of RA to Sal B | miR408 (targets SmLAC3) | Knocking down miR408 enhances Sal B | [11] |

MeJA: Methyl Jasmonate; SA: Salicylic Acid; Ag+: Silver Ions; PEG: Polyethylene Glycol; TF: Transcription Factor.

Caption: Regulatory network of this compound biosynthesis.

Experimental Protocols: A Methodological Overview

Elucidating the Sal B pathway relies on a variety of molecular biology techniques. A common and crucial experiment is the analysis of gene expression changes in response to elicitors using Quantitative Real-Time PCR (qRT-PCR).

Protocol: qRT-PCR Analysis of Gene Expression in S. miltiorrhiza Hairy Roots

This protocol provides a generalized workflow for quantifying the transcript levels of key biosynthetic genes after treatment with an elicitor like Methyl Jasmonate (MeJA).

-

Hairy Root Culture and Treatment:

-

Establish and maintain axenic hairy root cultures of S. miltiorrhiza in a suitable liquid medium (e.g., B5 or MS).

-

Grow cultures under controlled conditions (e.g., 25°C, dark, 120 rpm shaking).

-

Introduce the elicitor (e.g., 100 µM MeJA) to the culture medium. Collect root samples at various time points (e.g., 0, 6, 12, 24 hours) post-treatment. A control group without the elicitor should be run in parallel.

-

Immediately freeze collected samples in liquid nitrogen and store at -80°C.

-

-

RNA Extraction and cDNA Synthesis:

-

Grind the frozen root tissue to a fine powder in liquid nitrogen.

-

Extract total RNA using a plant-specific RNA isolation kit or a TRIzol-based method.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design and validate primers for the target genes (SmPAL, SmC4H, Sm4CL, SmTAT, SmHPPR, SmRAS, CYP98A14) and a stable internal reference gene (e.g., SmActin or SmUBQ10).

-

Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and the synthesized cDNA template.

-

Perform the reaction on a real-time PCR cycler with a typical program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for each sample.

-

Determine the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Compare the expression levels in the elicitor-treated samples to the 0-hour or untreated control to determine the fold change.

-

Caption: Experimental workflow for qRT-PCR analysis.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Salvia miltiorrhiza begins with the well-characterized phenylpropanoid and tyrosine-derived pathways, which converge to form rosmarinic acid. While significant progress has been made in identifying the genes and enzymes in these initial stages, the final conversion of rosmarinic acid to Sal B remains an area of active investigation.[4][6][12]

Future research should focus on:

-

Definitive characterization of the laccase(s) or other enzymes responsible for the oxidative dimerization of rosmarinic acid.

-

Unraveling the complex transcriptional regulatory network , including the identification of more transcription factors and signaling molecules that modulate pathway gene expression.

-

Applying synthetic biology and metabolic engineering approaches in microbial hosts or the plant itself to enhance the production of Sal B for pharmaceutical use.[2][5][18][24]

A complete elucidation of this pathway will unlock new possibilities for the sustainable and high-yield production of this vital medicinal compound.

References

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. Bioactivities, biosynthesis and biotechnological production of phenolic acids in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcription Factor: A Powerful Tool to Regulate Biosynthesis of Active Ingredients in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza | MDPI [mdpi.com]

- 5. De novo Biosynthesis of this compound in Saccharomyces cerevisiae Engineered with the Rosmarinic Acid Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative RNA-Sequence Transcriptome Analysis of Phenolic Acid Metabolism in Salvia miltiorrhiza, a Traditional Chinese Medicine Model Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Tanshinone and salvianolic acid biosynthesis are regulated by SmMYB98 in Salvia miltiorrhiza hairy roots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. HPPR encodes the hydroxyphenylpyruvate reductase required for the biosynthesis of hydrophilic phenolic acids in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Versatile CYP98A enzymes catalyse meta‐hydroxylation reveals diversity of salvianolic acids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Versatile CYP98A enzymes catalyse meta-hydroxylation reveals diversity of salvianolic acids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Versatile CYP98A enzymes catalyse meta-hydroxylation reveals diversity of salvianolic acids biosynthesis. (2024) | Zheng Zhou | 4 Citations [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Genome-Wide Identification and Characterization of Salvia miltiorrhiza Laccases Reveal Potential Targets for this compound Biosynthesis [frontiersin.org]

- 20. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 21. The phenylalanine ammonia-lyase gene family in Salvia miltiorrhiza: genome-wide characterization, molecular cloning and expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

Salvianolic Acid B: A Comprehensive Technical Guide on its Pharmacological Effects and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid B (SalB) is a prominent water-soluble polyphenolic compound derived from the dried root and rhizome of Salvia miltiorrhiza Bunge (Danshen), a perennial herb extensively used in traditional Chinese medicine.[1][2] It is chemically synthesized through the condensation of three molecules of 3,4-dihydroxyphenyllactic acid and one molecule of caffeic acid, with the molecular formula C₃₆H₃₀O₁₆.[3] Modern pharmacological research has illuminated SalB's extensive therapeutic potential, demonstrating a wide array of biological activities, including potent antioxidant, anti-inflammatory, anti-fibrotic, cardioprotective, neuroprotective, and anti-cancer effects.[3][4][5] These pleiotropic effects are attributed to its ability to modulate a multitude of cellular signaling pathways.[2][4]

Despite its promising preclinical efficacy, the clinical application of SalB faces significant hurdles, primarily its poor chemical stability and low oral bioavailability, reported to be as low as 2.3% in rats and 1.07% in dogs.[2][6] This technical guide provides an in-depth review of the established pharmacological effects of SalB, its underlying molecular mechanisms, quantitative efficacy data from key studies, and representative experimental protocols to serve as a resource for ongoing research and drug development.

Core Pharmacological Effects

SalB's therapeutic potential spans a wide range of pathological conditions, driven by its multifaceted activities at the cellular and molecular level.

2.1 Antioxidant Effects The robust antioxidant activity of SalB is a cornerstone of its pharmacological profile. This effect is mediated through two primary mechanisms:

-

Direct Free Radical Scavenging: The molecular structure of SalB contains numerous phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS) directly, thereby mitigating oxidative damage.[3][7]

-

Upregulation of Endogenous Antioxidant Systems: SalB activates the Nuclear factor E2-related factor 2 (Nrf2) pathway.[3][8] This leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and NAD(P)H quinone dehydrogenase 1 (NQO1), bolstering the cell's intrinsic defense against oxidative stress.[3][9][10]

2.2 Anti-inflammatory Effects SalB exhibits significant anti-inflammatory properties by targeting key inflammatory mediators and signaling cascades. It has been shown to reduce the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in various animal models of injury and disease.[3][6] The primary mechanisms involve the inhibition of the Toll-like receptor 4 (TLR4) pathway and the subsequent suppression of nuclear factor kappa B (NF-κB) activation, a critical transcription factor for inflammatory gene expression.[2][3][6]

2.3 Anti-fibrotic Effects SalB has emerged as a promising agent for combating fibrotic diseases affecting organs such as the liver, lungs, and skin.[1][11][12][13] Its principal anti-fibrotic mechanism is the potent inhibition of the Transforming growth factor-beta (TGF-β)/Smad signaling pathway, which is a central driver of fibrosis.[1][3][11] By blocking this pathway, SalB prevents the activation of fibroblasts and stellate cells, reduces the excessive deposition of extracellular matrix components like collagen, and can alleviate the progression of tissue scarring.[1][13]

2.4 Cardiovascular Protection SalB confers comprehensive protection to the cardiovascular system.[14][15] It has been shown to mitigate atherosclerosis by reducing lipid accumulation and inhibiting inflammation within blood vessel walls.[15] In models of myocardial ischemia-reperfusion injury, SalB protects cardiac cells from apoptosis, improves mitochondrial function, and preserves cardiac function.[3][14] These cardioprotective effects are a culmination of its antioxidant, anti-inflammatory, anti-apoptotic, and endothelial-protective activities.[9][15]

2.5 Neuroprotective Effects SalB can cross the blood-brain barrier and exerts significant neuroprotective effects in models of neurological diseases like ischemic stroke and Alzheimer's disease.[6][16][17] It protects against cerebral ischemia-reperfusion injury by reducing infarct size, attenuating cerebral edema, and inhibiting neuronal apoptosis.[6][18] The underlying mechanisms include suppressing neuroinflammation, reducing oxidative stress, and protecting the integrity of the blood-brain barrier.[6][16]

2.6 Anti-cancer Effects In contrast to its protective role in healthy tissues, SalB exhibits anti-tumor activities in various cancer models.[19][20] It can inhibit the proliferation of cancer cells, induce cell cycle arrest, and suppress tumor angiogenesis, invasion, and metastasis.[20][21] Key mechanisms include the induction of apoptosis (programmed cell death) and autophagy, often through the inhibition of pro-survival signaling pathways such as the PI3K/Akt/mTOR cascade.[2][3][19]

Mechanisms of Action: Key Signaling Pathways

SalB's diverse pharmacological effects are orchestrated through the modulation of several critical intracellular signaling pathways.

3.1 Nrf2/Keap1 Signaling Pathway (Antioxidant Response) SalB promotes cellular antioxidant defenses by activating the Nrf2 pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. SalB can induce signaling (e.g., via PI3K/Akt) that leads to the dissociation of Nrf2 from Keap1.[3] Liberated Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a suite of protective genes, including HO-1 and SOD.[3][8][10]

3.2 TGF-β/Smad Signaling Pathway (Anti-fibrotic Action) The TGF-β/Smad pathway is a canonical driver of fibrosis. SalB interferes with this cascade by inhibiting the activation of TGF-β receptors. This prevents the phosphorylation of downstream effector proteins Smad2 and Smad3, blocking their complex formation with Smad4 and subsequent nuclear translocation.[1][22] The result is a downregulation in the transcription of pro-fibrotic genes, such as those for collagen and α-smooth muscle actin (α-SMA).[1][13]

3.3 NF-κB Signaling Pathway (Anti-inflammatory Action) SalB mitigates inflammation by inhibiting the NF-κB pathway. It can block upstream activators like TLR4.[3][6] This prevents the activation of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. Without phosphorylation, IκBα is not degraded, and it remains bound to the NF-κB (p65/p50) dimer, sequestering it in the cytoplasm and preventing the transcription of inflammatory genes like TNF-α and IL-6.[2][3][15]

3.4 PI3K/Akt/mTOR Pathway (Cell Survival & Autophagy) The effect of SalB on the PI3K/Akt pathway is context-dependent. In healthy cells needing protection, SalB can activate this pathway to promote survival.[3][14] However, in many cancer cells where this pathway is constitutively active, SalB acts as an inhibitor.[2][19] By inhibiting PI3K and subsequently Akt, SalB downregulates the mammalian target of rapamycin (B549165) (mTOR), a key negative regulator of autophagy. This inhibition lifts the brake on autophagy and simultaneously reduces pro-survival signals, leading to cancer cell apoptosis.[2][3][19][21]

3.5 MAPK Signaling Pathways (Stress & Inflammation Response) The mitogen-activated protein kinase (MAPK) family, including ERK, JNK, and p38, regulates cellular responses to a variety of stimuli. In pathological states like fibrosis, inflammation, and cancer, these pathways are often over-activated. SalB has been shown to inhibit the phosphorylation, and thus the activation, of all three major MAPKs.[3][22][23] This broad inhibitory action contributes significantly to its anti-inflammatory, anti-fibrotic, and anti-cancer effects.[3][13][24]

Quantitative Data Summary

The following tables summarize quantitative data from representative preclinical studies, highlighting the effective dosages and concentrations of SalB.

Table 1: In Vivo Efficacy of this compound

| Disease Model | Species | Dose | Route | Key Quantitative Findings | Reference(s) |

|---|---|---|---|---|---|

| General Inflammation | Rat | 15–80 mg/kg | Intragastric | Significantly reduced pro-inflammatory cytokines IL-1β and TNF-α. | [3] |

| General Inflammation | Rat | 3–40 mg/kg | Intraperitoneal | Dose-dependent anti-inflammatory and antioxidant effects. | [3] |

| γ-Radiation Injury | Mouse | 5, 12.5, 20 mg/kg | Intraperitoneal | Reversed decrease in SOD activity and increase in MDA levels; increased Nrf2 expression. | [8] |

| Colon Cancer | Mouse | 10, 20 mg/kg | Not Specified | Achieved tumor suppression rates of 43.4% and 63.2%, respectively. | [2] |

| Cerebral I/R Injury | Mouse | 30 mg/kg | Intraperitoneal | Significantly reduced infarct size and cerebral edema. | [18] |

| Skin Fibrosis (Bleomycin) | Mouse | Not Specified | Not Specified | Alleviated skin thickness and reduced collagen deposition. |[13] |

Table 2: In Vitro Potency of this compound

| Cell Line | Model / Stimulus | Concentration | Effect | Reference(s) |

|---|---|---|---|---|

| NSCLC (A549) | TGF-β₁ Stimulation | 25, 50, 100 µM | Inhibited EMT, migration; reduced p-Smad2/3 and p-MAPK levels. | [23] |

| Macrophages (RAW264.7) | Cholesterol Crystals | 100, 150, 200 µM | Improved autophagy and reduced apoptosis. | [25] |

| Endothelial Cells (HUVEC) | H₂O₂ Stimulation | Not Specified | Suppressed ERK activation and inhibited apoptosis. | [24] |

| Hepatic Stellate Cells (LX-2) | TGF-β₁ Stimulation | Not Specified | Inhibited phosphorylation of ERK and p38 MAPK. | [3][22] |

| Breast Cancer (MCF-7) | - | Not Specified | Increased expression of caspase-3 and p53; decreased VEGF and COX-2. |[2] |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Route | Dose | AUC | Oral Bioavailability | Reference(s) |

|---|---|---|---|---|---|

| Rat | Intravenous | 100 mg/kg | 5030 ± 565 min·µg/mL | - | [2] |

| Rat | Oral | 500 mg/kg | 582 ± 222 min·µg/mL | 2.3% | [2] |

| Dog | Intravenous | 9 mg/kg | 7840 ± 1140 ng/mL·h | - | [2] |

| Dog | Oral | 180 mg/kg | 1680 ± 670 ng/mL·h | 1.07 ± 0.43% |[2] |

Methodologies of Key Experiments

This section provides generalized protocols for key experimental models used to investigate the effects of SalB.

5.1 In Vivo Model: CCl₄-Induced Acute Liver Injury

-

Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.

-

Induction of Injury: A single intraperitoneal injection of carbon tetrachloride (CCl₄), typically diluted in olive oil or corn oil, is administered to induce acute hepatotoxicity.

-

SalB Administration: SalB is dissolved in a suitable vehicle (e.g., saline). Treatment groups receive SalB via intraperitoneal injection or oral gavage at specified doses (e.g., 20-80 mg/kg) either prior to or following CCl₄ administration. A control group receives the vehicle only.

-

Endpoint Analysis: 24-48 hours post-injury, animals are euthanized. Blood is collected for serum biochemical analysis (ALT, AST levels). Liver tissue is harvested for histological examination (H&E staining), oxidative stress marker measurement (MDA, SOD, GSH levels), and molecular analysis.[10][26]

-

Molecular Analysis: Western blotting or immunohistochemistry is performed on liver lysates to quantify the expression of key proteins such as Nrf2 and HO-1 to assess pathway activation.[10][26]

5.2 In Vitro Model: TGF-β1-Induced Fibroblast Activation

-

Cell Culture: A relevant fibroblast or stellate cell line (e.g., human hepatic stellate cell line LX-2, or skin fibroblasts) is cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[13][22]

-

Experimental Protocol: Cells are seeded and allowed to adhere. The media is then replaced with low-serum media for a period of serum starvation. Cells are pre-treated with various concentrations of SalB for 1-2 hours. Recombinant human TGF-β1 (e.g., 5-10 ng/mL) is then added to stimulate fibrotic activation. Control groups include untreated cells, cells treated with SalB alone, and cells treated with TGF-β1 alone.

-

Endpoint Analysis: After 24-48 hours of stimulation, various analyses are performed:

-

Protein Expression: Western blot is used to measure the levels of phosphorylated Smad2/3, total Smad2/3, collagen type I, and α-SMA.[13][22]

-

Gene Expression: qPCR can be used to measure the mRNA levels of fibrotic genes.

-

Cell Proliferation: Assays like MTT or BrdU incorporation are used to assess the anti-proliferative effect of SalB.[13]

-

5.3 Western Blot Analysis for Pathway Activation

-

Protein Extraction: Cells or homogenized tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific binding. It is then incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-Nrf2, anti-Nrf2, anti-p-p65, anti-p65, anti-β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[8][10]

Conclusion and Future Directions

This compound is a pleiotropic natural compound with a robust pharmacological profile and significant therapeutic potential across a spectrum of diseases, including cardiovascular disorders, fibrosis, neurodegenerative conditions, and cancer. Its efficacy is rooted in its ability to modulate fundamental cellular processes through multiple key signaling pathways, most notably Nrf2, TGF-β/Smad, NF-κB, PI3K/Akt, and MAPKs.

The primary obstacle to the clinical translation of SalB is its poor pharmacokinetic profile, characterized by low stability and minimal oral bioavailability.[2][3] This limitation severely hampers its systemic delivery and efficacy.

Future research should be prioritized in the following areas:

-

Advanced Drug Delivery Systems: Development of novel formulations, such as nanoparticles, liposomes, or dry powder inhalers for targeted delivery (e.g., to the lungs for pulmonary fibrosis), is critical to improve bioavailability and therapeutic index.[6][12]

-

Structural Modification: Medicinal chemistry efforts to synthesize more stable and bioavailable derivatives of SalB could yield next-generation compounds with enhanced clinical potential.

-

Clinical Trials: Despite extensive preclinical data, well-designed, rigorous clinical trials are necessary to validate the safety and efficacy of SalB or its optimized formulations in human populations.[6][16]

By addressing these challenges, the full therapeutic promise of this compound as a multi-target agent for complex diseases can be realized.

References

- 1. This compound in fibrosis treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes [mdpi.com]

- 3. Frontiers | Pharmacological Effects of this compound Against Oxidative Damage [frontiersin.org]

- 4. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. Frontiers | Preclinical and experimental evidence of this compound in the treatment of neurological diseases [frontiersin.org]

- 7. Role of this compound in the treatment of acute ischemic stroke: a systematic review and meta-analysis of animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound exerts a protective effect in acute liver injury by regulating the Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | this compound in fibrosis treatment: a comprehensive review [frontiersin.org]

- 12. This compound dry powder inhaler for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound attenuates experimental skin fibrosis of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cardiovascular Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | this compound: a promising cardioprotective agent [frontiersin.org]

- 16. Preclinical and experimental evidence of this compound in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preclinical and experimental evidence of this compound in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective mechanism of this compound against cerebral ischemia-reperfusion injury in mice through downregulation of TLR4, p-p38MAPK, p-JNK, NF-κB, and IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | this compound from Salvia miltiorrhiza bunge: A potential antitumor agent [frontiersin.org]

- 20. This compound in cancer therapy: pharmacokinetic profile, anticancer mechanisms and translational potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. This compound Inhibits ERK and p38 MAPK Signaling in TGF-β1-Stimulated Human Hepatic Stellate Cell Line (LX-2) via Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound acts against non-small cell lung cancer A549 cells via inactivation of the MAPK and Smad2/3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound Inhibits Hydrogen Peroxide-Induced Endothelial Cell Apoptosis through Regulating PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. cdnsciencepub.com [cdnsciencepub.com]

The Anti-Fibrotic Potential of Salvianolic Acid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases affecting vital organs, including the liver, lungs, kidneys, and heart. Salvianolic acid B (SalB), a potent antioxidant and the most abundant water-soluble compound derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has emerged as a promising therapeutic candidate for its significant anti-fibrotic properties. This technical guide provides a comprehensive overview of the anti-fibrotic mechanisms of SalB, detailing its modulation of key signaling pathways. This document summarizes quantitative data from preclinical studies, outlines detailed experimental protocols for inducing and evaluating fibrosis, and presents visual representations of the molecular pathways and experimental workflows.

Introduction

The progression of fibrosis leads to tissue scarring, organ dysfunction, and ultimately organ failure, representing a significant global health burden. The transforming growth factor-beta (TGF-β) signaling pathway is a central mediator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM deposition. Current therapeutic options for fibrotic diseases are limited, highlighting the urgent need for novel anti-fibrotic agents. This compound has demonstrated robust anti-fibrotic effects across a range of preclinical models, primarily through its potent inhibitory effects on the TGF-β pathway and its downstream effectors.

Mechanisms of Anti-Fibrotic Action

This compound exerts its anti-fibrotic effects through a multi-pronged approach, targeting several key signaling cascades implicated in the fibrotic process.

Inhibition of the TGF-β/Smad Signaling Pathway

The canonical TGF-β/Smad pathway is a primary driver of fibrosis. SalB has been shown to interfere with this pathway at multiple levels. In various fibrotic models, SalB treatment leads to a significant reduction in the expression of TGF-β1.[1] Furthermore, SalB inhibits the phosphorylation of Smad2 and Smad3, key downstream mediators of TGF-β signaling, thereby preventing their nuclear translocation and subsequent activation of pro-fibrotic gene transcription.[2]

Modulation of MAPK Signaling Pathways

The mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, represent a Smad-independent arm of TGF-β signaling that also contributes to fibrosis. SalB has been demonstrated to suppress the activation of ERK, JNK, and p38 MAPK in response to fibrotic stimuli.[3][4] By inhibiting these pathways, SalB further attenuates the pro-fibrotic effects of TGF-β.

Activation of the Nrf2 Antioxidant Pathway

Oxidative stress is a key contributor to the pathogenesis of fibrosis. The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. SalB has been shown to upregulate the expression and nuclear translocation of Nrf2, leading to the enhanced expression of downstream antioxidant enzymes. This antioxidant activity helps to mitigate the cellular damage that drives the fibrotic cascade.

Other Implicated Pathways

-

NF-κB Pathway: SalB has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation, which is closely intertwined with the fibrotic process.[5]

-

Hedgehog Signaling Pathway: In models of liver fibrosis, SalB has been found to inhibit the activation of the Hedgehog signaling pathway, which is involved in the activation of hepatic stellate cells, the primary collagen-producing cells in the liver.[6]

-

PDGF/PDGFRβ Signaling: SalB can also target the platelet-derived growth factor receptor β (PDGFRβ), inhibiting the proliferation and activation of hepatic stellate cells.

Quantitative Data on the Anti-Fibrotic Effects of this compound

The following tables summarize the quantitative data from various preclinical studies investigating the anti-fibrotic effects of this compound.

Table 1: In Vitro Studies

| Cell Line | Fibrotic Stimulus | SalB Concentration | Outcome Measure | Result | Reference |

| Rat Hepatic Stellate Cells (HSCs) | - | 0.1, 1, 10, 100 µmol/L | HSC Proliferation ([3H]TdR uptake) | Concentration-dependent suppression (94.1%, 82.4%, 62.7%, and 4% of control) | [3] |

| Rat HSCs | - | 1, 10, 100 µmol/L | Soluble Type I Collagen Secretion | Inhibition by 75.3%, 69.8%, and 63.5% of control | [3] |

| Rat HSCs | - | 1, 10, 100 µmol/L | Matrix Collagen Deposition | Decrease to 86.2%, 75.4%, and 73.4% of control | [3] |

| Rat HSCs | - | 1, 10 µmol/L | Active TGF-β1 Secretion | Decrease by 63.3% and 15.6% of control | [3] |

| Human Lung Fibroblasts | TGF-β1 | 1, 10 µmol/L | Cell Proliferation, Collagen I, TGF-β1, α-SMA | Significant inhibition, more pronounced at 10 µmol/L | [1] |

| Human Gingival Fibroblasts | - | 25, 50, 75 µg/mL | Collagen Type III Production | Stimulated at all concentrations, highest at 75 µg/mL | [7] |

| Hypertrophic Scar Fibroblasts | - | 10, 50, 100 µmol/L | Proliferation, Migration, TGF-β1, Smad2/3, α-SMA, COL1, COL3 | Inhibition of all markers | [8] |

Table 2: In Vivo Studies

| Animal Model | Fibrosis Induction | SalB Dosage | Outcome Measure | Result | Reference |

| Rat Liver Fibrosis | CCl4 | 10, 20 mg/kg | Serum HA, LN, IV-C, PIIIP | Marked decrease, especially at 20 mg/kg | [5] |

| Rat Liver Fibrosis | CCl4 | 10, 20 mg/kg | Serum ALT, AST, TBIL | Significantly lower than model group | [5] |

| Mouse Pulmonary Fibrosis | Bleomycin (B88199) | 5, 10, 15 mg/kg | Oxidative Stress (Lipid Peroxidation, Nitric Oxide) | Attenuated oxidative stress | [9] |

| Rat Renal Interstitial Fibrosis | Unilateral Ureteral Obstruction (UUO) | 6.25, 12.5, 25 mg/kg | Renal Morphology | Notable alleviation of tubular epithelial cavitation and inflammatory cell infiltration at 25 mg/kg | [10] |

Experimental Protocols

In Vivo Models of Fibrosis

-

Animal Model: Adult albino mice are commonly used.[9]

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 1 mg/kg) is administered to induce lung injury and subsequent fibrosis.[9]

-

This compound Administration: SalB is typically administered intraperitoneally daily for a specified period (e.g., 30 days) at various dosages (e.g., 5, 10, and 15 mg/kg).[9]

-

Assessment of Fibrosis:

-

Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin, Masson's trichrome) to assess inflammatory cell infiltration, alveolar structure disruption, and collagen deposition.[9]

-

Biochemical Analysis: Bronchoalveolar lavage fluid (BALF) is collected to measure total and differential cell counts, and protein concentration. Lung tissue homogenates are used to measure markers of oxidative stress (e.g., malondialdehyde), inflammatory cytokines (e.g., TNF-α, IL-6, TGF-β1), and hydroxyproline (B1673980) content (an indicator of collagen deposition).[9][11]

-

Immunohistochemistry: Expression of fibrotic markers such as α-smooth muscle actin (α-SMA), E-cadherin, and vimentin (B1176767) is assessed.[9]

-

-

Animal Model: Male Sprague-Dawley or Wistar rats are frequently used.[5][12]

-

Induction of Fibrosis: Liver fibrosis is induced by repeated intraperitoneal or oral administration of CCl4 (e.g., 1 mL/kg, diluted 1:1 in peanut oil, twice a week for 6 weeks).[5][12]

-

This compound Administration: SalB is administered, often by gavage or intraperitoneal injection, at varying doses (e.g., 10 and 20 mg/kg body weight) for the duration of the CCl4 treatment.[5]

-

Assessment of Fibrosis:

-

Serum Analysis: Blood samples are collected to measure liver function enzymes (ALT, AST), total bilirubin (B190676) (TBIL), and serum markers of fibrosis such as hyaluronic acid (HA), laminin (B1169045) (LN), type IV collagen (IV-C), and procollagen (B1174764) III peptide (PIIIP).[5]

-

Histopathology: Liver tissues are stained with H&E and Masson's trichrome to evaluate the degree of liver damage and fibrosis.[5]

-

Western Blotting and qPCR: Expression of key proteins and genes involved in fibrosis (e.g., TGF-β1, α-SMA, NF-κB, IκBα, Hedgehog signaling components) is quantified in liver tissue lysates.[5][6]

-

-

Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.[10][13]

-

Induction of Fibrosis: The left ureter is ligated at two points to induce obstruction and subsequent tubulointerstitial fibrosis. A sham operation without ligation is performed for the control group.[13][14]

-

This compound Administration: SalB is administered daily (e.g., 6.25, 12.5, 25 mg/kg) for the duration of the obstruction (typically 7 to 14 days).[10]

-

Assessment of Fibrosis:

-

Histopathology: Kidneys are harvested and stained to assess tubular injury, inflammatory cell infiltration, and collagen deposition.[10]

-

Western Blotting: The expression of fibrotic markers (e.g., α-SMA, fibronectin) and signaling proteins (e.g., TGF-β1, E-cadherin, HPSE, SDC1) in kidney tissue is analyzed.[10]

-

Immunohistochemistry: Localization and expression of key proteins are visualized in kidney sections.[10]

-

In Vitro Models of Fibrosis

-

Cell Culture: Primary fibroblasts (e.g., human lung fibroblasts, nasal polyp fibroblasts) or fibroblast cell lines (e.g., NIH/3T3) are cultured under standard conditions.[15][16]

-

Induction of Myofibroblast Differentiation: Cells are stimulated with recombinant human TGF-β1 (e.g., 10 ng/ml) for a specified period (e.g., 24-48 hours) to induce differentiation into myofibroblasts.[15][16]

-

This compound Treatment: Cells are pre-treated with various concentrations of SalB (e.g., 50 µg/ml) for a period (e.g., 24 hours) before or concurrently with TGF-β1 stimulation.[15]

-

Assessment of Fibrotic Response:

-

Cell Proliferation and Migration: Assays such as MTT, EdU, wound healing, and Transwell assays are used to assess cell viability, proliferation, and migration.[1][8]

-

Gene and Protein Expression: The expression of fibrotic markers (e.g., α-SMA, collagen I, collagen III, fibronectin) and signaling molecules (e.g., phosphorylated Smad3, ERK, JNK, p38) is quantified by real-time PCR, Western blotting, and ELISA.[15][16]

-

Collagen Quantification: Total soluble collagen in the cell culture supernatant can be quantified using kits like the Sircol collagen assay.[15]

-

Immunofluorescence: The expression and localization of key proteins (e.g., α-SMA) are visualized using immunofluorescence staining.[7]

-

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits TGF-β-induced fibrotic signaling.

Caption: General workflow for in vivo studies of SalB's anti-fibrotic effects.

Caption: General workflow for in vitro studies of SalB's anti-fibrotic effects.

Conclusion

This compound has consistently demonstrated significant anti-fibrotic properties in a variety of preclinical models of organ fibrosis. Its multifaceted mechanism of action, primarily centered on the inhibition of the pro-fibrotic TGF-β signaling pathway and its antioxidant and anti-inflammatory effects, makes it a compelling candidate for further drug development. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to design and execute further investigations into the therapeutic potential of this compound for the treatment of fibrotic diseases. While the preclinical evidence is strong, further clinical trials are warranted to establish its efficacy and safety in human populations.[17]

References

- 1. The inhibitory effect of this compound on TGF-β1-induced proliferation and differentiation in lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of salvianolic acid-B on TGF-beta 1 stimulated hepatic stellate cell activation and its intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound on collagen production and mitogen-activated protein kinase activity in rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibits ERK and p38 MAPK Signaling in TGF-β1-Stimulated Human Hepatic Stellate Cell Line (LX-2) via Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of this compound on CCl(4)-induced hepatic fibrosis through regulating NF-κB/IκBα signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits the progression of liver fibrosis in rats via modulation of the Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Wound Healing Activity of this compound on In Vitro Experimental Model [mdpi.com]

- 8. This compound Attenuates Hypertrophic Scar Formation In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. distantreader.org [distantreader.org]

- 10. This compound attenuates renal interstitial fibrosis by regulating the HPSE/SDC1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. View of Amelioration of bleomycin induced pulmonary fibrosis by administration of this compound in mice [veterinariaitaliana.izs.it]

- 12. Salvianolic acid A attenuates CCl4-induced liver fibrosis by regulating the PI3K/AKT/mTOR, Bcl-2/Bax and caspase-3/cleaved caspase-3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. krcp-ksn.org [krcp-ksn.org]

- 14. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound inhibits myofibroblast differentiation and extracellular matrix accumulation in nasal polyp fibroblasts via the TGF-β1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. vitabase.com [vitabase.com]

The Neuroprotective Potential of Salvianolic Acid B: A Technical Review for Researchers

Salvianolic acid B (SalB), a potent water-soluble polyphenol derived from the traditional Chinese herb Salvia miltiorrhiza (Danshen), has emerged as a promising therapeutic candidate for a spectrum of neurological disorders.[1][2] Extensive preclinical research highlights its multifaceted neuroprotective properties, primarily attributed to its robust anti-inflammatory, antioxidant, and anti-apoptotic activities.[3][4] This technical guide provides an in-depth review of the current understanding of SalB's neuroprotective effects, focusing on its mechanisms of action, relevant signaling pathways, and quantitative experimental evidence. This document is intended for researchers, scientists, and professionals in drug development exploring novel therapeutic strategies for neurological diseases.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a concert of biological activities that counteract the pathological processes underlying various neurological conditions, including stroke, Alzheimer's disease, and Parkinson's disease.[1][2] The principal mechanisms are detailed below.

Anti-Inflammatory Effects

Neuroinflammation is a critical contributor to the pathogenesis of many neurological disorders. SalB has been shown to mitigate neuroinflammation by inhibiting the activation of microglia and astrocytes, the primary immune cells of the central nervous system.[1][5] This inhibition leads to a reduction in the production and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1][6] A key target in this process is the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[6][7] SalB can suppress the activation of NF-κB, thereby downregulating the expression of its target inflammatory genes.[6] Furthermore, SalB has been found to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of potent pro-inflammatory cytokines.[1][8]

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major cause of neuronal damage in neurological diseases.[9] this compound, with its multiple phenolic hydroxyl groups, is a potent antioxidant.[3] It directly scavenges free radicals and enhances the endogenous antioxidant capacity of neurons by upregulating the expression and activity of antioxidant enzymes.[1] These enzymes include superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and heme oxygenase-1 (HO-1).[1][9] A critical pathway in this antioxidant defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10] SalB can promote the nuclear translocation of Nrf2, which in turn binds to antioxidant response elements (ARE) in the promoter regions of antioxidant genes, leading to their transcription.[10]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a crucial mechanism of neuronal loss in neurodegenerative diseases and ischemic brain injury.[9] this compound has demonstrated significant anti-apoptotic effects by modulating the expression of key proteins in the apoptotic cascade.[3] It has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the expression of the pro-apoptotic protein Bax.[9] This modulation of the Bcl-2/Bax ratio helps to maintain mitochondrial integrity and prevent the release of cytochrome c, a key step in the intrinsic apoptotic pathway.[11]

Key Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are mediated through its influence on several critical intracellular signaling pathways. Understanding these pathways provides a deeper insight into its therapeutic potential.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound has been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.[6][7]

Nrf2/ARE Antioxidant Pathway

The Nrf2/ARE pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. In the presence of oxidative stress or inducers like SalB, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes.[10]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Activation of this pathway promotes neuronal survival and inhibits apoptosis. This compound has been reported to activate the PI3K/Akt pathway, contributing to its neuroprotective effects.[2]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative effects of this compound observed in various preclinical models of neurological diseases.

Table 1: Effects of this compound in Stroke Models

| Parameter | Model | Treatment | Result | Reference |

| Infarct Volume | Rat MCAO | SalB | Significant reduction | [4][12] |

| Neurological Deficit Score | Rat MCAO | SalB | Significant improvement | [4][12] |

| Brain Water Content | Rat MCAO | SalB | Significant reduction | [12] |

Table 2: Effects of this compound in Alzheimer's Disease Models

| Parameter | Model | Treatment | Result | Reference |

| Aβ40 and Aβ42 Levels | SH-SY5Y-APPsw cells | SalB (25, 50, 100 µM) | Significant reduction | [5] |

| BACE1 Protein Expression | SH-SY5Y-APPsw cells | SalB (25, 50, 100 µM) | Significant decrease | [5] |

| Cognitive Impairment | Aβ25-35 peptide-induced mice | SalB (10mg/kg) | Ameliorated memory impairment | |

| Aβ Levels | P. gingivalis-infected mice | SalB (20 and 40 mg/kg) | Significant decrease | [11][13] |

Table 3: Effects of this compound in Parkinson's Disease Models

| Parameter | Model | Treatment | Result | Reference |

| Dopaminergic Neuron Viability | MPP+-induced primary neuron-glia cultures | SalB (10, 50, 100 µM) | Dose-dependent protection | [14] |

| LDH Release | MPP+-induced primary neuron-glia cultures | SalB (10, 50, 100 µM) | Dose-dependent reduction | [14] |

| Dopaminergic Neuronal Loss | MPTP-treated mice | SalB | Significant attenuation | [10] |

Table 4: Anti-inflammatory and Antioxidant Effects of this compound

| Parameter | Model | Treatment | Result | Reference |

| IL-1β, IL-6, TNF-α Levels | Various inflammatory models | SalB | Significant reduction | [2][15][16] |

| SOD, GSH-Px Activity | Various oxidative stress models | SalB | Significant increase | [1][9] |

| MDA Levels | Various oxidative stress models | SalB | Significant decrease | [1][9] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies commonly used in the preclinical evaluation of this compound.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used method to induce focal cerebral ischemia, mimicking human stroke.

-

Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane (B1672236) or pentobarbital (B6593769) sodium).

-

Surgical Procedure: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated. The ECA is ligated and transected. A 4-0 monofilament nylon suture with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Reperfusion: After a defined period of occlusion (e.g., 90-120 minutes), the suture is withdrawn to allow for reperfusion.

-

Post-operative Care: Animals are monitored for recovery from anesthesia and provided with appropriate post-operative care, including analgesics and hydration.

-

Outcome Measures: Neurological deficit scoring, measurement of infarct volume (e.g., using TTC staining), and assessment of brain edema are performed at specific time points post-MCAO.

Aβ-Induced Neurotoxicity in SH-SY5Y Cells

This in vitro model is used to screen for compounds that protect against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Differentiation (Optional but Recommended): To obtain more neuron-like characteristics, cells can be differentiated by treatment with retinoic acid for several days.

-

Aβ Preparation: Aβ peptide (e.g., Aβ25-35 or Aβ1-42) is prepared by dissolving it in a suitable solvent (e.g., sterile water or DMSO) and allowing it to aggregate into oligomers or fibrils.

-

Treatment: Cultured cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 2 hours) before being exposed to the prepared Aβ peptide.

-

Assessment of Neurotoxicity: Cell viability is assessed using methods such as the MTT assay or LDH assay. Apoptosis can be measured by TUNEL staining or caspase activity assays.

Western Blotting for Nrf2 and HO-1 Expression

Western blotting is a standard technique to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Cells or tissues are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-